6-(piperazin-1-yl)-9H-purine is a heterocyclic compound characterized by a purine ring substituted with a piperazine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and receptor ligand, making it a candidate for drug development. Its chemical structure allows for interactions with various biological targets, which may lead to therapeutic applications in treating diseases such as cancer and infections.
The compound is synthesized from purine derivatives and piperazine through various chemical reactions, primarily nucleophilic substitutions. It is commercially available from chemical suppliers and is used in scientific research and pharmaceutical development.
6-(piperazin-1-yl)-9H-purine belongs to the class of purine derivatives, which are essential components of nucleic acids and play critical roles in cellular metabolism and signaling. Its classification as a heterocyclic compound highlights its structural complexity and potential reactivity.
The synthesis of 6-(piperazin-1-yl)-9H-purine typically involves the reaction of 6-chloropurine with piperazine. This process can be carried out under basic conditions using polar aprotic solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures. A microwave-assisted synthesis method has also been reported, which enhances reaction efficiency and yield.
In one reported synthesis method, 6-chloropurine (1 mmol) is reacted with piperazine (4 mmol) in water (2 mL) using microwave irradiation at 100 °C for approximately 8 minutes. The reaction progress is monitored using thin layer chromatography, and the resulting product is purified through filtration and washing with water or by column chromatography using ethyl acetate/petroleum ether mixtures .
The molecular formula of 6-(piperazin-1-yl)-9H-purine is , with a molecular weight of approximately 204.23 g/mol. The structure features a purine ring system fused to a piperazine ring, providing unique properties that facilitate interactions with biological targets.
Spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the structure of synthesized compounds. For example, the proton NMR spectrum shows characteristic peaks that correspond to the different hydrogen environments in the molecule .
6-(piperazin-1-yl)-9H-purine can undergo several types of chemical reactions:
In oxidation reactions, conditions such as hydrogen peroxide in acetic acid can yield N-oxides. Reduction processes typically involve sodium borohydride in methanol, producing amines or alcohols. Substitution reactions can introduce various functional groups onto the piperazine ring under appropriate solvent conditions .
The mechanism of action for 6-(piperazin-1-yl)-9H-purine primarily involves its interaction with specific biological targets, such as enzymes or receptors. The compound's structure allows it to fit into active sites of enzymes, inhibiting their function or modulating receptor activity. This interaction may lead to downstream effects on cellular pathways, contributing to its potential therapeutic effects.
6-(piperazin-1-yl)-9H-purine typically appears as pale white crystals with a melting point ranging from 282 °C to 284 °C. Its solubility profile varies depending on the solvent used; it is generally soluble in polar solvents like dimethyl sulfoxide.
The compound exhibits stability under standard laboratory conditions but may be sensitive to strong oxidizing agents. Its reactivity profile allows for multiple synthetic modifications, making it versatile for further chemical exploration .
6-(piperazin-1-yl)-9H-purine has numerous applications in scientific research:
The systematic IUPAC name 6-(piperazin-1-yl)-9H-purine defines a nitrogen-rich heterocyclic compound featuring a purine core linked at the 6-position to a piperazine ring. Its molecular formula is C₉H₁₁N₆, with a molecular weight of 203.23 g/mol. The canonical SMILES representation is C1CN(CCN1)C2=NC3=C(NC=N3)N=C2, precisely encoding the connectivity between the purine’s C6 and the piperazine’s N1 atom [7]. This configuration creates a planar purine system conjugated to a flexible, basic piperazine moiety—a design that enhances aqueous solubility and facilitates molecular interactions with biological targets .
Structurally, the piperazine ring adopts a chair conformation, allowing substituents at its N4 position to project into diverse spatial orientations. This flexibility is exploited in drug design to optimize binding with enzymes or receptors. For example, N4-acylation or sulfonylation modulates electronic properties and hydrogen-bonding capacity, while N4-aryl groups introduce hydrophobic surface area [7]. The purine N9 position serves as a key modification site; alkylation here can dramatically alter pharmacological profiles by influencing membrane permeability or target engagement [9].
Table 1: Key Identifiers and Structural Descriptors of 6-(Piperazin-1-yl)-9H-purine
Property | Value/Descriptor |
---|---|
IUPAC Name | 6-(Piperazin-1-yl)-9H-purine |
Molecular Formula | C₉H₁₁N₆ |
Molecular Weight | 203.23 g/mol |
Topological Polar Surface Area | 69.7 Ų |
Hydrogen Bond Acceptors | 5 |
Hydrogen Bond Donors | 2 (N9-H and N7-H) |
Canonical SMILES | C1CN(CCN1)C2=NC3=C(NC=N3)N=C2 |
The synthetic exploration of 6-(piperazin-1-yl)-9H-purine derivatives emerged from foundational work on purine nucleoside chemistry in the mid-20th century. Early routes involved nucleophilic displacement of 6-chloropurine with piperazine, yielding the core scaffold for further elaboration . A significant breakthrough occurred with the discovery that N9-substituted analogs conferred target selectivity. For instance, coupling 6-(piperazin-1-yl)purine with 6-nitroxyhexanoyl chloride produced 6-[4-(6-nitroxyhexanoyl)piperazin-1-yl]-9H-purine (Compound 16), identified as a potent pharmacological post-conditioning agent that reduced myocardial infarct size by 48% compared to controls in rabbit models [1] [3].
Parallel innovations focused on N4-piperazine modifications to optimize pharmacokinetics. Sulfonylation with methyl or isopropyl sulfonyl chlorides yielded analogs with enhanced cannabinoid receptor (CB1) affinity (Ke = 0.5–3 nM). Notably, aryl urea derivatives (e.g., Compound 65) achieved sub-nanomolar CB1 inhibition (Ki = 4 nM) with >10,000-fold selectivity over CB2, demonstrating the impact of N4 functionalization [2]. The introduction of propoxyphenyl at N4 (e.g., PP-series compounds) expanded applications to antimicrobial and anticancer domains, leveraging the group’s dual role in target binding and solubility modulation [5] [9].
Table 2: Evolution of Key Analogs and Their Therapeutic Applications
Year | Analog Innovation | Therapeutic Application | Key Finding |
---|---|---|---|
2012 | N9-Nitrate ester (Compound 16) | Cardioprotection | 48% infarct size reduction vs. control [1] [3] |
2018 | N4-Sulfonylation (e.g., Compound 11) | CB1 antagonism | Ke = 1.4 nM; >700-fold CB1/CB2 selectivity [2] |
2020 | N4-(4-Propoxyphenyl)piperazine (PP-series) | Antimycobacterial | MIC = 3.12 µg/mL vs. M. tuberculosis [5] |
2016 | N9-sec-Butyl (PP17) | Anticancer (MCF-7 cells) | Induced apoptosis via G2/M arrest [9] |
6-(Piperazin-1-yl)-9H-purine derivatives exhibit high affinity for cannabinoid receptor type 1 (CB1), a Class A GPCR regulating metabolic and neurological pathways. Docking studies reveal that the purine core engages the orthosteric site through π-stacking with Phe102 and Phe116 in the transmembrane domain, while the piperazine N4′ nitrogen forms a salt bridge with Asp172 [2]. This binding mode mirrors rimonabant but diverges via interactions with a polar subpocket near extracellular loops, enabling enhanced selectivity.
Structure-activity relationship (SAR) analyses demonstrate that N4-acyl or sulfonyl groups fine-tune GPCR specificity. For example, isopropyl sulfonyl derivatives (Compound 11) exhibit Ke values of 1.4 nM for CB1, whereas bulkier groups like cyclohexylmethyl sulfonyl (Compound 18) reduce affinity (Ke = 1.7 nM) due to steric clashes with Leu387 [2]. The scaffold’s adaptability also enables targeting of adenosine receptors (another purine-sensitive GPCR class), though with lower affinity than CB1.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7